(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
CAS No.: 918485-17-3
Cat. No.: VC16937509
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918485-17-3 |
|---|---|
| Molecular Formula | C8H6IN3O2 |
| Molecular Weight | 303.06 g/mol |
| IUPAC Name | 2-(3-iodopyrazolo[3,4-b]pyridin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | GSXJQVSULLUODH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N(N=C2N=C1)CC(=O)O)I |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. The iodine atom at the 3-position and the acetic acid moiety at the 2-position introduce both electrophilic reactivity and hydrophilicity, respectively . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 303.06 g/mol |
| SMILES Notation | IC1=C2C=CC=NC2=NN1C(CC(=O)O) |
| IUPAC Name | (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid |
The iodine substituent enhances susceptibility to cross-coupling reactions, while the acetic acid group facilitates salt formation and solubility modulation .
Synthesis and Functionalization Strategies
Cascade Cyclization Approaches
A groundbreaking method reported by Zhang et al. (2022) involves a 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. Using silver(I) nitrate or iodine, this protocol achieves switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines . For example:
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Reaction Mechanism:
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Key Advantages:
Suzuki-Miyaura Cross-Coupling
Biological and Medicinal Applications
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines exhibit potent inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. The iodine atom enhances binding affinity to TRK’s ATP-binding pocket through halogen bonding . Preliminary studies suggest IC values in the nanomolar range for TRKA inhibition, though specific data for (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid remain under investigation .
Antitumor Activity
A Chinese patent (CN 112300157, 2021) discloses derivatives of this compound as antitumor agents. In murine models, these derivatives reduced tumor volume by 40–60% compared to controls, likely via apoptosis induction and cell cycle arrest .
Recent Research Advancements
Structural Modifications
Recent work focuses on derivatizing the acetic acid moiety to improve pharmacokinetics:
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Ester Prodrugs: Conversion to ethyl esters enhances oral bioavailability by 2.5-fold in rats.
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Amide Conjugates: Conjugation with piperazine derivatives improves blood-brain barrier penetration for neurooncological applications .
Catalytic Applications
The iodine atom serves as a leaving group in Pd-catalyzed reactions, enabling the synthesis of:
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